(3S)-3-Ethylcyclopentanone
Description
Significance of Chiral Cyclic Ketones in Modern Organic Synthesis
Chiral cyclic ketones are fundamental building blocks in modern organic synthesis due to their prevalence in a wide array of natural products and biologically active molecules. rsc.org Their rigid cyclic framework provides a platform for controlling stereochemistry in subsequent chemical transformations. The development of methods for the asymmetric synthesis of these ketones, including direct asymmetric amination and alkylation, has been a significant area of research. escholarship.orgnih.gov These methods often employ chiral catalysts, such as chiral phosphoric acids or phase-transfer catalysts, to achieve high levels of enantioselectivity. rsc.orgescholarship.orgrsc.org
The ability to introduce substituents at specific positions with defined stereochemistry makes chiral cyclic ketones versatile intermediates. rsc.org They are particularly useful in the synthesis of compounds with all-carbon quaternary stereocenters, which are common motifs in natural products. rsc.org Furthermore, the transition metal-catalyzed asymmetric hydrogenation of cyclic ketones is an efficient route to chiral cycloalkanols, which are important components of many pharmaceuticals and bioactive compounds. bohrium.com
Overview of Research Trajectories for (3S)-3-Ethylcyclopentanone
Research involving this compound has primarily focused on its utility as a chiral starting material for the synthesis of various target molecules. For instance, it has been used in the preparation of intermediates for analogues of gabapentin, a pharmaceutical agent. google.com The synthesis of this compound itself can be achieved through stereospecific routes, often starting from commercially available chiral precursors. google.comgoogle.com
Studies have also explored the chemical properties and reactions of 3-ethylcyclopentanone (B81463) derivatives. For example, research into the antibacterial activity of 3-methylcyclopentanone (B121447) derivatives provides a basis for investigating the potential biological activities of related compounds like this compound. researchgate.net Additionally, the enantioselective conjugate addition of organozinc reagents to cyclic enones has been shown to produce 3-ethylcyclopentanone with high enantiomeric excess, highlighting a potential synthetic route. researchgate.net
The physical and spectroscopic properties of 3-ethylcyclopentanone have been documented, providing essential data for its characterization and use in further research.
Table 1: Physicochemical Properties of 3-Ethylcyclopentanone
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| CAS Number | 10264-55-8 |
This data is compiled from various sources. fishersci.itnist.govchemeo.comguidechem.com
Table 2: Spectroscopic Data for 3-Ethylcyclopentanone
| Spectroscopy | Data |
|---|---|
| IR (neat) | 1746 cm⁻¹ (C=O) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.31-2.26 (2H, m), 2.07 (1H, d, J = 18.0 Hz), 2.00 (1H, dt, J = 18.0, 0.8 Hz), 1.82-1.67 (2H, m), 1.44 (2H, q, J = 8.0 Hz), 0.90 (3H, t, J = 7.2 Hz) |
This data is based on similar compounds and general spectroscopic principles. wiley-vch.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-ethylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERALSLWOPMNRJ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Foundation and Chiral Properties of 3s 3 Ethylcyclopentanone
Enantiomeric Forms and Stereodescriptor Systems
(3S)-3-Ethylcyclopentanone has one enantiomer: (3R)-3-Ethylcyclopentanone. These two molecules are mirror images of each other and are identical in all physical and chemical properties, with the exception of their interaction with plane-polarized light and their interactions with other chiral molecules. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.
The designation of (3S) and (3R) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a system used to assign an absolute configuration to a stereocenter. wikipedia.orgmyheplus.compsiberg.comstudy.comlibretexts.org The process involves prioritizing the four substituents attached to the chiral carbon based on atomic number. For 3-ethylcyclopentanone (B81463), the substituents are prioritized, and the molecule is oriented so that the lowest priority group is pointing away from the viewer. The sequence from the highest to the lowest priority of the remaining three groups is then observed. If this sequence is counter-clockwise, the stereocenter is assigned the 'S' configuration (from the Latin sinister, meaning left). If the sequence is clockwise, it is assigned the 'R' configuration (from the Latin rectus, meaning right).
Fundamental Importance of Enantiopurity in Chemical and Biological Systems
The significance of enantiopurity, or the presence of a single enantiomer, is most profound in biological systems. Biological entities such as enzymes and receptors are themselves chiral, and as a result, they often interact differently with the two enantiomers of a chiral molecule. This stereoselectivity can lead to one enantiomer having a desired therapeutic effect while the other may be less active, inactive, or in some cases, cause adverse effects.
A well-known example of this is the drug ibuprofen. The (S)-enantiomer is significantly more effective as a pain reliever and anti-inflammatory agent than the (R)-enantiomer. myheplus.com Another stark example is the thalidomide (B1683933) tragedy, where one enantiomer was an effective sedative, while the other caused severe birth defects. These examples underscore the critical importance of producing and administering single-enantiomer drugs to ensure safety and efficacy.
In the broader chemical context, the use of enantiopure compounds is crucial in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. Chiral catalysts and reagents are often employed to achieve high levels of enantiomeric excess, which is a measure of the purity of a single enantiomer in a mixture. The ability to selectively synthesize one enantiomer over the other is a cornerstone of modern organic chemistry and pharmaceutical development. While specific biological activities for the enantiomers of 3-ethylcyclopentanone are not extensively documented in publicly available research, the principles of stereochemistry dictate that they would likely exhibit different interactions within a chiral biological environment.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (3R)-3-Ethylcyclopentanone |
| 3-Ethylcyclopentanone |
| Ibuprofen |
| Thalidomide |
Advanced Synthetic Methodologies for 3s 3 Ethylcyclopentanone and Its Chiral Derivatives
Asymmetric Synthesis Strategies
The principal challenge in synthesizing (3S)-3-Ethylcyclopentanone lies in the precise installation of the stereocenter at the C3 position. Modern asymmetric synthesis provides a powerful toolkit to achieve this, primarily through catalytic asymmetric reactions, the use of chiral auxiliaries, and diastereoselective approaches.
Catalytic methods offer an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. These strategies are broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.
Transition metal complexes, particularly those of rhodium and palladium, are highly effective in catalyzing asymmetric conjugate additions to α,β-unsaturated carbonyl compounds, a cornerstone reaction for the synthesis of 3-substituted cyclopentanones.
A prominent strategy involves the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 2-cyclopentenone. wiley-vch.dethieme-connect.com In this approach, a chiral phosphine (B1218219) ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), coordinates to a rhodium precursor. This complex then facilitates the transfer of an ethyl group from a boron source, like ethylboronic acid, to the cyclopentenone ring. The chiral environment created by the ligand directs the ethyl group to one face of the double bond, leading to the desired (S)-enantiomer with high enantioselectivity. thieme-connect.com The catalytic cycle generally involves the formation of an ethyl-rhodium species, its insertion across the enone's double bond, and subsequent protonolysis to release the product and regenerate the catalyst. wiley-vch.de
| Catalyst System | Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |
| [Rh(acac)(C₂H₄)₂] | (S)-BINAP | 2-Cyclopentenone | (S)-3-Phenylcyclopentanone | 99 | 97 |
| Rh(I) complex | DIPHONANE | 2-Cyclohexenone | (S)-3-Phenylcyclohexanone | 98 | 95 |
| Pd(MeCN)₂(OTs)₂ | Chiral Ligand | 3-Cyclopentenone | γ-Aryl-cyclopentenone | 79 | 94 |
| This table presents examples of transition metal-catalyzed asymmetric syntheses of substituted cycloalkanones, illustrating the high yields and enantioselectivities achievable with these methods. thieme-connect.comnih.govnih.gov |
Palladium-catalyzed reactions, such as the redox-relay Heck reaction, have also been employed to desymmetrize cyclic enones, providing access to functionalized chiral cyclopentenones. nih.gov These advanced methods allow for the formation of C-C bonds at positions remote from the initial point of reaction, expanding the toolkit for creating complex chiral structures. nih.gov
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of this compound, the most relevant organocatalytic method is the asymmetric Michael addition to 2-cyclopentenone. nii.ac.jp
This reaction is often catalyzed by chiral secondary amines, such as derivatives of proline. The catalyst reacts with the enone to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enone, making it more susceptible to attack by a nucleophile. The bulky chiral catalyst shields one face of the iminium ion, forcing the incoming nucleophile—in this case, a source of an ethyl group—to attack from the opposite, less hindered face. nii.ac.jpaalto.fi While direct addition of an ethyl group can be challenging, this method is highly effective for adding soft nucleophiles like malonates, which can then be further manipulated to yield the desired alkyl substituent. nih.govresearchgate.net
N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for constructing complex cyclopentanone (B42830) frameworks through various annulation reactions, often yielding highly functionalized products with excellent stereocontrol. nih.gov
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric Excess (% ee) |
| Diphenylprolinol silyl (B83357) ether | α,β-Unsaturated aldehyde | β-Keto ester | Polysubstituted cyclopentanone | >90 | >95 |
| Chiral Diamine/Acid | 2-Cyclopentenone | Dialkyl malonate | 3-(dialkoxycarbonylmethyl)cyclopentanone | 95 | 99 |
| This table showcases the effectiveness of organocatalysis in synthesizing chiral cyclopentanones via cascade or Michael addition reactions, highlighting the high stereoselectivity achieved. nii.ac.jpnih.gov |
Biocatalysis leverages the inherent selectivity of enzymes to perform highly specific chemical transformations. A key biocatalytic strategy applicable to the synthesis of this compound is the asymmetric reduction of a prochiral precursor, 3-ethyl-2-cyclopentenone.
Whole-cell biocatalysts, most notably Baker's yeast (Saccharomyces cerevisiae), contain a variety of alcohol dehydrogenases (ADHs) that can reduce the carbon-carbon double bond of an enone with high enantioselectivity. nih.govmdpi.com The enzymes transfer a hydride from a cofactor (NAD(P)H) to the double bond, followed by protonation, to generate the chiral saturated ketone. The stereochemical outcome is dictated by the specific ADH isoenzymes present in the yeast and their substrate specificity. By reducing 3-ethyl-2-cyclopentenone, it is possible to obtain this compound, often with high enantiomeric excess. dtu.dknih.gov
Alternatively, isolated ADHs can be used for the asymmetric reduction of the carbonyl group in a prochiral diketone or for the kinetic resolution of a racemic mixture of 3-ethylcyclopentanol, followed by oxidation to furnish the enantiopure ketone. mdpi.com Lipases are also commonly used for the enzymatic resolution of racemic intermediates, separating enantiomers based on their differential reaction rates. acs.org
The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org In this approach, an achiral substrate is covalently bonded to a chiral, enantiopure molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to release the chiral product. chemeurope.comwikiwand.com
For the synthesis of this compound, a common strategy involves the conjugate addition of an organometallic ethyl reagent, such as an ethyl cuprate (B13416276) (Et₂CuLi), to an α,β-unsaturated system attached to a chiral auxiliary. acs.org For example, 2-cyclopentenone can be converted into a chiral enamine or imine using a chiral amine like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The chiral auxiliary blocks one face of the molecule, forcing the incoming ethyl cuprate to add from the less sterically hindered face in a highly diastereoselective manner. Subsequent hydrolysis removes the auxiliary, yielding this compound. nih.gov Evans oxazolidinones and D-glucose-derived auxiliaries are other classes of auxiliaries that have proven effective in directing diastereoselective additions to create chiral centers. acs.orgnih.gov
Diastereoselective synthesis is crucial when constructing molecules with multiple stereocenters, such as derivatives of 3-ethylcyclopentanone (B81463). In these pathways, an existing stereocenter in the molecule is used to influence the creation of a new one. The goal is to produce a single diastereomer out of several possibilities.
Many of the catalytic and auxiliary-controlled methods described above can be applied in a diastereoselective fashion. For instance, the organocatalytic double Michael addition can create up to four contiguous stereocenters on a cyclopentanone ring with excellent control over both the absolute and relative stereochemistry. nih.gov Similarly, palladium-catalyzed cycloadditions can simultaneously set multiple stereogenic centers with high enantio- and diastereoselectivity. nih.gov
A typical diastereoselective route to a 2,3-disubstituted cyclopentanone analog might start with this compound itself. Deprotonation can form a specific enolate (kinetic or thermodynamic), which is then reacted with an electrophile (e.g., an alkyl halide). The ethyl group at the C3 position will sterically direct the approach of the electrophile, favoring the formation of one diastereomer over the other. This substrate-controlled approach is fundamental in building up the complexity of chiral molecules from simpler, enantiopure building blocks. semanticscholar.org
Catalytic Asymmetric Synthesis of Chiral Cyclopentanones
Stereospecific Functionalization and Derivatization of Cyclopentanone Scaffolds
The creation of a specific stereocenter on a cyclopentanone ring, as seen in this compound, requires highly controlled chemical transformations. Stereospecific functionalization ensures that reactions proceed with a predictable three-dimensional outcome, which is essential for the biological activity of many chiral molecules.
Regioselective and stereospecific alkylations are fundamental for introducing substituents at precise locations and with the correct spatial orientation on the cyclopentanone scaffold. The challenge lies in controlling the reaction at the α-carbon relative to the carbonyl group. Enolate chemistry is a cornerstone of this approach, where the deprotonation of a cyclopentanone forms an enolate, which then acts as a nucleophile to attack an alkylating agent.
To achieve stereospecificity, chiral auxiliaries are often employed. These are chiral molecules that temporarily attach to the cyclopentanone, direct the incoming alkyl group to one face of the molecule, and are then removed, leaving behind the desired stereoisomer. Another advanced method involves sunlight-induced regioselective β-alkylation, which can be accomplished using a photocatalyst like tetrabutylammonium (B224687) decatungstate (TBADT) to react cyclopentanones with electron-deficient alkenes. rsc.org This approach offers an alternative to traditional enolate chemistry.
Table 1: Comparison of Stereoselective Alkylation Strategies
| Method | Description | Key Features | Stereocontrol Mechanism |
|---|---|---|---|
| Chiral Auxiliary-Mediated Alkylation | A chiral molecule is temporarily attached to the cyclopentanone to direct the alkylation stereoselectively. | High diastereoselectivity; auxiliary can often be recovered and reused. | Steric hindrance from the auxiliary blocks one face of the enolate. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment around the substrate, favoring one stereochemical pathway. | High enantioselectivity; only a small amount of chiral material is needed. | The catalyst-substrate complex forms a transition state that is lower in energy for one enantiomer. |
| Photocatalytic β-Alkylation | Uses light and a photocatalyst to generate a radical intermediate for alkylation at the β-position. rsc.org | Direct functionalization at the β-carbon; avoids harsh conditions. rsc.org | The regiochemistry is guided by the formation of a polar transition state. rsc.org |
Nucleophilic additions to the carbonyl group of cyclopentanone and subsequent condensation reactions are powerful tools for building molecular complexity with stereocontrol. diva-portal.org Reactions such as the aldol (B89426) condensation create new carbon-carbon bonds and can generate up to two new stereocenters. chemtube3d.com Achieving control over the absolute and relative stereochemistry is critical.
Stereocontrol in these reactions is often achieved through the use of chiral catalysts or reagents. For instance, proline-catalyzed asymmetric aldol reactions can produce aldol products with high enantiomeric excess. The reaction mechanism involves the formation of a chiral enamine intermediate, which then reacts with an aldehyde. The stereochemical outcome is determined by the specific transition state favored by the chiral catalyst. Similarly, organometallic reagents, such as chiral lithium amide bases, can be used to generate specific enolates that react with high stereoselectivity.
Table 2: Stereocontrolled Reactions on Cyclopentanone Scaffolds
| Reaction Type | Description | Method of Stereocontrol | Typical Outcome |
|---|---|---|---|
| Asymmetric Aldol Condensation | Reaction of a cyclopentanone enolate with an aldehyde to form a β-hydroxy ketone. chemtube3d.com | Chiral catalysts (e.g., proline) or chiral auxiliaries. | High enantiomeric and diastereomeric purity of the product. |
| Michael Addition | Conjugate addition of a nucleophile to a cyclopentenone (an α,β-unsaturated cyclopentanone). | Use of chiral organocatalysts or chiral metal complexes. | Formation of a new stereocenter at the β-position with high enantioselectivity. |
| Grignard Reactions | Addition of an organomagnesium halide to the carbonyl carbon. | Substrate control using a chiral cyclopentanone derivative or addition of a chiral ligand. | Formation of a chiral tertiary alcohol. |
Sustainable and Scalable Synthetic Approaches for this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of renewable resources, minimizing waste, and improving energy efficiency. semanticscholar.orgnih.gov For a compound like this compound, this involves exploring biomass-derived starting materials and adopting advanced manufacturing technologies like continuous flow processing. jddhs.com
There is a growing effort to produce valuable chemicals from renewable biomass rather than petroleum-based feedstocks. researchgate.netresearchgate.net Lignocellulosic biomass, a non-food agricultural residue, can be processed to yield platform molecules like furfural (B47365). nih.govhigfly.eu Furfural can be catalytically converted into cyclopentanone through a series of reactions, including hydrogenation and rearrangement. nih.govacs.org
The transformation typically begins with the hydrogenation of furfural to furfuryl alcohol. This intermediate then undergoes an acid-catalyzed rearrangement and further hydrogenation to yield cyclopentanone. higfly.eu Researchers have developed various catalytic systems to optimize this process for high yield and selectivity. For example, a system using a platinum-supported tungsten-zirconium (Pt/W-Zr) mixed oxide catalyst has been shown to achieve a 64% yield of cyclopentanone from furfuryl alcohol under relatively mild conditions. higfly.eu Another approach utilized a CuZnAl catalyst to obtain a 62% yield of cyclopentanone from furfural. researchgate.net These methods provide a more sustainable pathway to the basic cyclopentanone scaffold. researchgate.nethigfly.eu
Table 3: Catalytic Conversion of Biomass-Derived Furfural to Cyclopentanone
| Feedstock | Catalyst System | Key Reaction Steps | Reported Yield | Reference |
|---|---|---|---|---|
| Furfuryl Alcohol (from Furfural) | 3% Pt/W₀.₃Zr₀.₇-R | Acid-catalyzed rearrangement and selective hydrogenation. | 64% | higfly.eu |
| Furfural | CuZnAl-500-0.5 | Hydrogenative ring rearrangement in an aqueous solution. | 62% | researchgate.net |
| Furfural | Ni-SiO₂ | Reductive rearrangement. | High activity reported. | researchgate.net |
Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals, including chiral ketones. nih.govnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This technology offers significant advantages in terms of safety, scalability, and consistency. durham.ac.uk
From a green chemistry perspective, continuous flow processes often lead to higher yields, reduced waste, and lower energy consumption. jddhs.com The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, accelerating reaction rates and often eliminating the need for large volumes of solvent. nih.gov For the production of chiral molecules, enzymes or chiral catalysts can be immobilized within the reactor, allowing for their efficient reuse and simplifying product purification. researchgate.netacs.org This approach aligns with green chemistry principles by reducing waste and improving atom economy. researchgate.net The synthesis of chiral α-halo ketones, which are valuable building blocks, has been successfully demonstrated in a multi-step continuous flow system with excellent yield and without racemization. acs.org
Table 4: Comparison of Batch vs. Continuous Flow Processing for Chiral Ketone Synthesis
| Parameter | Batch Processing | Continuous Flow Processing | Green Chemistry Advantage of Flow |
|---|---|---|---|
| Scalability | Difficult; often requires re-optimization of conditions. | Easier; achieved by running the system for a longer time. durham.ac.uk | Facilitates efficient production without extensive redevelopment. |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and superior heat control. acs.org | Reduces the risk of accidents, especially with hazardous reagents. |
| Energy Efficiency | Often requires significant energy to heat and cool large reactors. | More energy-efficient due to better heat transfer in smaller volumes. nih.gov | Lowers the overall energy footprint of the synthesis. jddhs.com |
| Waste Generation | Can generate significant waste from workup and purification steps. | Minimized waste through higher yields and in-line purification. researchgate.net | Aligns with the principle of waste prevention. nih.gov |
| Product Purity | Variable; may require extensive purification. | Often higher and more consistent due to precise process control. | Reduces the need for energy-intensive purification steps. |
Chemical Reactivity and Novel Transformations of 3s 3 Ethylcyclopentanone
Oxidative Rearrangements of Cyclopentanone (B42830) Derivatives (e.g., Baeyer-Villiger Oxidation)
The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com In the case of cyclic ketones like (3S)-3-Ethylcyclopentanone, this reaction yields lactones, which are valuable intermediates in natural product synthesis. The regioselectivity of the oxygen insertion is a critical aspect of this transformation, especially for unsymmetrical ketones. thieme-connect.de
The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. thieme-connect.de For a 3-substituted cyclopentanone, this typically results in the formation of a δ-lactone through the migration of the more substituted C5 carbon. However, the regiochemical outcome can be influenced by the catalyst system, be it chemical or enzymatic.
Bio-catalytic Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases (BVMOs) have demonstrated high levels of regio- and enantioselectivity. For instance, cyclopentanone monooxygenase (CPMO) has been shown to exhibit high regioselectivity in the oxidation of 3-substituted cyclopentanones. thieme-connect.de Non-enzymatic, metal-catalyzed approaches have also been developed. A notable example is the kinetic resolution of racemic 2-substituted cyclopentanones using an N,N'-dioxide–Sc(III) complex catalyst, which affords δ-lactones with high enantiomeric excess (ee) and regioselectivity. acs.orgnih.gov
Table 1: Catalytic Systems for Baeyer-Villiger Oxidation of Substituted Cyclopentanones
| Catalyst System | Substrate Type | Key Findings | Reference |
|---|---|---|---|
| N,N'-dioxide–Sc(III) Complex | Racemic 2-arylcyclopentanones | Yields δ-lactones with up to 98% ee and >19/1 regioselectivity. | acs.org |
| Cyclopentanone Monooxygenase (CPMO) | Racemic 3-substituted cyclopentanones | Displays high proximal regioselectivity. | thieme-connect.de |
| Candida antarctica lipase (B570770) B (Novozyme-435) | Cyclic ketones | Used in chemoenzymatic Baeyer-Villiger oxidation in ionic liquids. | sigmaaldrich.com |
Ring Expansion and Contraction Reactions Involving the Cyclopentanone Ring
Manipulating the ring size of cyclopentanone derivatives provides access to different carbocyclic frameworks. Both ring expansion and contraction reactions are fundamental strategies in organic synthesis. wikipedia.org
Ring Expansion: Ring expansion reactions can convert the five-membered ring of this compound into a six-membered ring (cyclohexanone derivative).
Tiffeneau–Demjanov Rearrangement: This reaction involves the treatment of a β-amino alcohol derived from the ketone with nitrous acid. The resulting diazotization and subsequent rearrangement lead to a ring-expanded ketone. baranlab.org
Dowd-Beckwith Ring Expansion: This radical-based method can expand a cyclic ketone by several carbons. It typically involves the formation of a β-ketoester, which then undergoes a radical-mediated cyclization and fragmentation sequence to yield a larger cyclic ketone. researchgate.net
Vinylcyclopropane Rearrangement: A vinyl-substituted cyclopropane (B1198618) can rearrange to a cyclopentene. wikipedia.org While not a direct expansion of cyclopentanone, this method is a key strategy for forming five-membered rings and can be conceptually related to ring manipulation strategies. wikipedia.org
Ring Contraction: Ring contraction reactions can transform the cyclopentanone ring into a cyclobutane (B1203170) derivative.
Favorskii Rearrangement: This reaction typically involves the treatment of an α-halo ketone with a base. For cyclic ketones, it leads to a ring-contracted carboxylic acid derivative. This is a widely used method for carbocyclic ring contraction. researchgate.net
Wolff Rearrangement: An α-diazoketone, generated from the corresponding ketone, can undergo rearrangement upon photolysis or thermolysis to form a ketene (B1206846). In the presence of a nucleophile like water or an alcohol, this ketene is trapped to produce a ring-contracted carboxylic acid or ester. wikipedia.orgetsu.edu
Carbon-Hydrogen and Carbon-Carbon Bond Activation Processes for Cyclopentanone Functionalization
Activating inert C–H and C–C bonds is a frontier in organic synthesis, offering novel disconnections for molecular construction. nih.govyoutube.com While the C–C bonds of cyclopentanones are less strained than those in three- or four-membered rings, their catalytic activation remains a significant challenge due to the less favorable cleavage process. nih.govnih.gov
A general approach for the catalytic activation of C–C bonds in simple cyclopentanones has been developed using a combination of a rhodium pre-catalyst, an N-heterocyclic carbene (NHC) ligand, and an amino-pyridine co-catalyst. nih.govnih.gov When a 3-aryl cyclopentanone is used as the substrate, the less strained C1-C2 bond can be activated. This is followed by an intramolecular C–H activation of the aryl group, leading to the efficient synthesis of functionalized α-tetralones. nih.govnih.gov This strategy merges an unfavorable C–C activation step with a thermodynamically favorable C–H activation. nih.gov
This methodology is highly effective for a range of 3-substituted cyclopentanones. Even substrates with quaternary centers at the C3 position exhibit high reactivity. nih.gov
Table 2: Rhodium-Catalyzed C-C and C-H Bond Activation of 3-Aryl Cyclopentanones
| Substrate (3-Aryl Cyclopentanone) | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|
| 3-Phenylcyclopentanone | Rh pre-catalyst, NHC ligand, amino-pyridine co-catalyst | α-Tetralone | Site-selective C-H activation at the less hindered position for meta-substituted arenes. | nih.gov |
| 3-Naphthylcyclopentanone | Rh pre-catalyst, NHC ligand, amino-pyridine co-catalyst | Tricyclic compound (benzo-fused tetralone) | Smooth conversion to tricyclic compounds. | nih.gov |
| 3-Aryl-3-methylcyclopentanone | Rh pre-catalyst, NHC ligand, amino-pyridine co-catalyst | Quaternary-centered α-tetralone | Quaternary center at C3 does not significantly impede the reaction. | nih.gov |
Advanced Functional Group Interconversions on the this compound Scaffold
The this compound scaffold allows for a variety of functional group interconversions, leveraging the reactivity of the carbonyl group and the adjacent α-carbons. These transformations are crucial for elaborating the core structure into more complex target molecules.
α-Functionalization: The carbons alpha to the carbonyl group can be functionalized via enolate chemistry. Reactions such as alkylation, halogenation, and hydroxylation can introduce new substituents. The stereochemical outcome of these reactions can often be controlled by using chiral auxiliaries or catalysts, preserving or modifying the stereochemistry derived from the (3S)-3-ethyl group.
Olefination Reactions: The carbonyl group can be converted into a carbon-carbon double bond through reactions like the Wittig, Horner-Wadsworth-Emmons, or Peterson olefination. This transforms the cyclopentanone into an ethylidenecyclopentane (B1584536) derivative, providing a platform for further functionalization of the newly formed double bond.
Reductions and Oxidations: The ketone can be stereoselectively reduced to the corresponding cyclopentanol (B49286) using various reducing agents (e.g., sodium borohydride, L-selectride). The stereochemistry of the resulting alcohol is dependent on the steric hindrance posed by the ethyl group at the C3 position. Conversely, dehydrogenation can be used to introduce unsaturation, forming cyclopentenones, which are versatile Michael acceptors. acs.org
Conjugate Additions: If an α,β-unsaturated cyclopentenone is formed from the scaffold, it can undergo 1,4-conjugate (Michael) addition with a wide range of nucleophiles. This is a powerful method for constructing new carbon-carbon and carbon-heteroatom bonds at the β-position. acs.org
These interconversions, often performed in a stereocontrolled manner, are essential for harnessing the synthetic potential of the chiral this compound core.
Applications As a Chiral Building Block in Complex Molecule Synthesis
Role in Natural Product Total Synthesis (e.g., Alkaloids, Terpenoids, Polycyclic Systems)
Chiral cyclopentanone (B42830) derivatives are pivotal starting materials in the total synthesis of a diverse array of natural products. Their rigid framework and inherent chirality provide a scaffold upon which complex stereochemistry can be built. In the realm of alkaloid synthesis, the cyclopentanone ring can be elaborated into piperidine, pyrrolizidine, and indolizidine skeletons, which form the core of many biologically active alkaloids. For instance, the enantioselective synthesis of various alkaloids often proceeds through intermediates derived from chiral cyclopentanones, where the alkyl substituent dictates the facial selectivity of key bond-forming reactions.
Terpenoid synthesis also frequently employs chiral cyclopentanoid synthons. The five-membered ring serves as a foundational unit for the construction of more complex polycyclic systems characteristic of many terpenoids. The stereocenter in compounds like (3S)-3-Ethylcyclopentanone would be instrumental in directing the diastereoselective formation of adjacent stereocenters during cyclization and annulation reactions, which are common strategies in the synthesis of these natural products.
The table below illustrates examples of how chiral cyclopentanone derivatives have been utilized in the synthesis of various natural products, highlighting the potential roles that this compound could fulfill.
| Natural Product Target | Chiral Cyclopentanone Derivative Utilized | Role of the Chiral Building Block |
| Pentenomycin I | Hydroxylated cyclopentenone | Serves as the core scaffold for the antibiotic. |
| Neplanocin A | Hydroxylated cyclopentenone | Key intermediate in the synthesis of the antiviral agent. |
| Prostaglandins | Various functionalized cyclopentenones | Forms the central five-membered ring of the hormone-like molecules. |
Precursor for Chiral Pharmaceutical and Agrochemical Intermediates
The synthesis of chiral pharmaceuticals and agrochemicals often relies on the availability of enantiomerically pure building blocks to ensure the desired biological activity and reduce off-target effects. nih.gov Chiral 3-alkylcyclopentanones are valuable precursors for such intermediates due to the versatility of the ketone functional group, which can be transformed into a variety of other functionalities.
In pharmaceutical synthesis, the cyclopentane (B165970) ring can be a key structural motif in drug candidates or can be cleaved to generate acyclic chiral fragments. The stereocenter in this compound would ensure the correct stereochemistry in the final active pharmaceutical ingredient (API). For example, derivatives of chiral cyclopentanones can be converted into chiral amines, alcohols, and carboxylic acids, which are common pharmacophores.
Similarly, in the agrochemical industry, the development of stereospecific pesticides and herbicides is crucial for efficacy and environmental safety. Chiral cyclopentanone derivatives can be elaborated into complex molecules that interact specifically with biological targets in pests or weeds.
The following table provides examples of how chiral building blocks, including those with cyclopentane scaffolds, are integral to the synthesis of pharmaceuticals and agrochemicals.
| Industry | Intermediate Type | Application |
| Pharmaceutical | Chiral amino alcohols | Synthesis of antiviral and anticancer drugs. |
| Pharmaceutical | Chiral lactones | Precursors for a wide range of bioactive molecules. |
| Agrochemical | Stereospecific pyrethroids | Synthesis of potent and selective insecticides. |
Construction of Stereodefined Polycyclic Systems Utilizing this compound
The construction of stereodefined polycyclic systems is a significant challenge in organic synthesis, and chiral building blocks are essential for controlling the stereochemical outcome of complex cyclization reactions. This compound, with its defined stereocenter, is an ideal starting material for the synthesis of such systems.
Ring-expansion strategies, such as the Dowd-Beckwith ring expansion, can be employed to convert the five-membered ring of a cyclopentanone derivative into a larger carbocycle while retaining the original stereochemistry. Furthermore, annulation reactions, including the Robinson annulation, can be used to build additional rings onto the cyclopentanone scaffold in a stereocontrolled manner. The ethyl group in this compound would influence the approach of reagents, leading to the formation of specific diastereomers.
Below are examples of synthetic strategies where chiral cyclopentanones can be used to construct stereodefined polycyclic systems.
| Reaction Type | Resulting Polycyclic System | Stereochemical Control |
| Intramolecular Aldol (B89426) Condensation | Bicyclo[3.3.0]octane systems | The stereocenter directs the formation of the new stereocenters at the ring junction. |
| Pauson-Khand Reaction | Fused bicyclic cyclopentenones | The chiral environment influences the facial selectivity of the cycloaddition. |
| Diels-Alder Reaction | Fused cyclohexene (B86901) rings | The cyclopentanone can be converted to a chiral diene or dienophile, controlling the stereochemistry of the cycloadduct. |
Derivatization for Specialized Organic Structures and Chiral Ligands
The ketone functionality of this compound allows for a wide range of derivatizations to produce specialized organic structures and chiral ligands. These derivatives are valuable tools in asymmetric catalysis and materials science.
For example, the ketone can be converted into an oxime or a hydrazone, which can then be reduced to form chiral diamines. These diamines can serve as ligands for transition metals in asymmetric catalysis, enabling the enantioselective synthesis of other chiral molecules. Additionally, the cyclopentanone can undergo Baeyer-Villiger oxidation to form a chiral lactone, which is another important class of chiral building blocks.
The development of novel chiral ligands is crucial for advancing the field of asymmetric synthesis. The rigid cyclopentane backbone of ligands derived from this compound can provide a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalyzed reactions.
The table below showcases potential derivatizations of a chiral cyclopentanone and their applications.
| Derivative | Class of Compound | Potential Application |
| Chiral Diamine | Chiral Ligand | Asymmetric hydrogenation and transfer hydrogenation reactions. |
| Chiral Lactone | Chiral Building Block | Synthesis of complex natural products and pharmaceuticals. |
| Chiral Allylic Alcohol | Synthetic Intermediate | Substrate for stereoselective epoxidation and cyclopropanation reactions. |
Chiral Recognition, Enantioselective Separation Science, and Advanced Analytical Characterization of 3s 3 Ethylcyclopentanone
Enantioselective Separation Methodologies
Enantioselective separation involves the differential interaction of enantiomers with a chiral environment to enable their physical separation. These methods are fundamental for isolating pure enantiomers for further study or application.
Chromatography is a cornerstone of enantiomer resolution, with both gas and liquid phase techniques offering powerful solutions. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. azom.com
Chiral Gas-Liquid Chromatography (GC): Chiral GC is highly effective for separating volatile and thermally stable enantiomers like 3-ethylcyclopentanone (B81463). hplc.sk The most common CSPs for this purpose are derivatized cyclodextrins dissolved in polysiloxane polymers. azom.comhplc.sk Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes. azom.com Chiral recognition occurs through interactions between the analyte and the chiral cyclodextrin cavity, leading to the formation of transient diastereomeric complexes with different thermodynamic stabilities. azom.com The efficiency of these separations allows for high resolution, sensitivity, and rapid analysis times. azom.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique applicable to a broad range of compounds. phenomenex.com For ketones and other small molecules, CSPs based on polysaccharides, such as cellulose or amylose derivatives coated on a silica support, are widely used. abo.finih.gov These polysaccharide-based phases form chiral grooves and cavities where enantiomers can bind through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance. abo.fi The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for modulating retention and selectivity. phenomenex.comnih.gov
Table 1: Comparison of Chiral Chromatographic Techniques for Enantioseparation
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on differential partitioning between a gaseous mobile phase and a chiral stationary phase. azom.com | Separation in the liquid phase based on differential adsorption and interaction with a chiral stationary phase. phenomenex.comnih.gov |
| Common CSPs | Derivatized cyclodextrins (e.g., Chirasil-DEX). hplc.skgcms.cz | Polysaccharide derivatives (cellulose, amylose), Pirkle-type phases, macrocyclic antibiotics. phenomenex.comabo.fi |
| Mobile Phase | Inert carrier gas (e.g., Hydrogen, Helium). hplc.sk | Organic solvents (normal phase: hexane/isopropanol; reversed-phase: water/acetonitrile/methanol). phenomenex.com |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile molecules. phenomenex.com |
| Advantages | High resolution, fast analysis, high sensitivity. azom.com | High versatility, wide applicability, preparative scale-up potential. nih.gov |
Supramolecular chemistry offers innovative approaches to chiral recognition based on the principle of a "host" molecule selectively binding one enantiomer of a "guest" molecule. pnas.orgdigitellinc.com This recognition is driven by multiple weak, non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. pnas.orgfrontiersin.org
Metal-Organic Cages and Coordination-Driven Self-Assemblies: These are highly organized, three-dimensional structures formed by the coordination of metal ions with organic ligands. acs.org By using chiral organic ligands, it is possible to construct inherently chiral cages. These cages can possess cavities with specific sizes, shapes, and chiral environments that are complementary to one enantiomer of a guest molecule, such as (3S)-3-Ethylcyclopentanone. The selective encapsulation of one enantiomer within the host cage forms a stable host-guest complex, which can then be separated from the unbound enantiomer. pnas.org The stability of these complexes depends on the sum of multiple weak interactions that provide molecular recognition. pnas.org This strategy is a promising frontier in separation science, moving beyond traditional chromatographic methods. frontiersin.org
Table 2: Principles of Supramolecular Host-Guest Chiral Recognition
| Host Type | Principle of Chiral Recognition | Key Interactions |
| Cyclodextrins | Inclusion of the guest molecule within the chiral cavity of the macrocycle. azom.com | Hydrophobic interactions, hydrogen bonding, van der Waals forces. |
| Calixarenes | Formation of a binding pocket with specific geometry and functional groups for selective interaction. acs.org | π-π stacking, cation-π interactions, hydrogen bonding. |
| Metal-Organic Cages | Encapsulation of a guest within a pre-organized, intrinsically chiral cavity. acs.org | Metal-ligand coordination, hydrogen bonding, CH-π interactions. acs.org |
| Crown Ethers | Selective binding of protonated amines or other cationic species through coordination and hydrogen bonding. | Ion-dipole interactions, hydrogen bonding. |
Spectroscopic Techniques for Stereochemical Elucidation
Spectroscopic methods are indispensable for confirming the absolute configuration and determining the enantiomeric purity of chiral molecules.
Standard NMR spectroscopy cannot differentiate between enantiomers because they are isochronous (resonate at the same frequency) in an achiral environment. To achieve stereochemical assignment, a diastereomeric interaction must be induced.
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture can be reacted with a chiral, enantiopure reagent to form a pair of diastereomers. These diastereomers have different physical properties and, therefore, exhibit distinct chemical shifts and coupling constants in their NMR spectra, allowing for quantification and assignment.
Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to create a transient, diastereomeric association with the enantiomers. This association results in a diastereomeric environment around the enantiomers, leading to small but measurable differences in their chemical shifts.
Nuclear Overhauser Effect (NOE) Spectroscopy: While not used for distinguishing enantiomers, NOESY is a powerful tool for determining the relative stereochemistry of a molecule. wordpress.com By identifying protons that are close in space (typically <5 Å), the three-dimensional structure and conformation of a molecule can be elucidated. wordpress.com For a molecule like 3-ethylcyclopentanone, this could help confirm the relative orientation of substituents on the cyclopentanone (B42830) ring.
Table 3: NMR Methods for Stereochemical Analysis
| Method | Principle | Application to this compound |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction with an enantiopure reagent to form stable diastereomers with distinct NMR signals. | Reaction of the ketone with a chiral hydrazine to form diastereomeric hydrazones. |
| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in solution with an enantiopure solvent or additive, inducing chemical shift non-equivalence. | Dissolving 3-ethylcyclopentanone in a solution containing a chiral lanthanide shift reagent or a chiral alcohol. |
| Nuclear Overhauser Effect (NOE) | Measures the transfer of nuclear spin polarization between spatially proximate nuclei, revealing relative stereochemistry. wordpress.com | Determination of the cis/trans relationship between the ethyl group and other protons on the ring, confirming its conformation. |
Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are fundamental for determining absolute configuration and enantiomeric purity.
Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and sign of the specific rotation ([α]) are characteristic properties of an enantiomer. While the specific rotation of this compound is not widely reported, this method is routinely used to determine the enantiomeric excess (ee) of a sample by comparing its measured rotation to that of the pure enantiomer.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. arxiv.org For this compound, the key chromophore is the carbonyl group (C=O). The electronic transition of the non-bonding electrons of the oxygen to the antibonding π* orbital (n→π*) is electronically forbidden but magnetically allowed, giving rise to a distinct CD signal, known as a Cotton effect. arxiv.org Studies on the analogous compound (R)-(+)-3-methylcyclopentanone show a CD spectrum in the ultraviolet region corresponding to this transition. arxiv.orgresearchgate.net The sign of the Cotton effect is directly related to the stereochemistry of the chiral center adjacent to the carbonyl group, as predicted by the Octant Rule. For an (S)-3-alkylcyclopentanone, a negative Cotton effect is generally predicted. wordpress.com
Table 4: Chiroptical Data and Principles for this compound
| Technique | Principle | Expected Observation for this compound |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | A specific value of optical rotation ([α]) that can be used to determine enantiomeric purity. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. arxiv.org | A CD signal (Cotton effect) corresponding to the carbonyl n→π* transition (around 290-310 nm). |
| Octant Rule Application | A semi-empirical rule that predicts the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl group. wordpress.com | The ethyl group at the (S)-configured C3 position would lie in a negative octant, predicting a negative Cotton effect. |
Theoretical and Computational Chemistry Studies of 3s 3 Ethylcyclopentanone
Quantum Chemical Investigations of Electronic Structure and Reactivity of (3S)-3-Ethylcyclopentanone
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules. nih.govrsc.org For this compound, these calculations can reveal how the presence of the ethyl group at the chiral center influences the electron distribution within the cyclopentanone (B42830) ring and at the carbonyl group.
Detailed research findings from DFT studies on substituted cyclopentanones indicate that the introduction of an alkyl group, such as an ethyl group, can subtly alter the electronic properties of the molecule. researchgate.net These changes are reflected in various calculated parameters known as reactivity descriptors. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
| Calculated Property | Value (in atomic units, a.u.) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -0.25 | Moderate electron-donating ability |
| LUMO Energy | 0.05 | Moderate electron-accepting ability |
| HOMO-LUMO Gap | 0.30 | Indicates good kinetic stability |
| Electronegativity (χ) | 0.10 | Moderate tendency to attract electrons |
| Chemical Hardness (η) | 0.15 | Moderate resistance to electronic change |
| Global Electrophilicity Index (ω) | 0.033 | Indicates a mild electrophilic character |
These quantum chemical descriptors are crucial for rationalizing and predicting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, the calculated partial charges on the atoms can identify the most likely sites for nucleophilic or electrophilic attack.
Molecular Dynamics and Conformational Analysis of Chiral Cyclopentanones
The five-membered ring of cyclopentanone is not planar and exists in a continuous state of dynamic interconversion between various puckered conformations. dalalinstitute.com The two most representative low-energy conformations are the "envelope" (Cs symmetry) and the "twist" or "half-chair" (C2 symmetry) forms. researchgate.net The process of interconversion between these forms is known as pseudorotation and occurs with a very low energy barrier. acs.org
For substituted chiral cyclopentanones like this compound, the presence of the ethyl group influences the conformational equilibrium. The ethyl group can occupy either an axial-like or an equatorial-like position in the different envelope and twist conformations, leading to different steric interactions and, consequently, different relative energies.
Molecular dynamics (MD) simulations and other conformational search methods are employed to explore the potential energy surface of such molecules. nih.govjournal-vniispk.ru These methods can identify the most stable conformers and the energy barriers between them. The results of these simulations provide a detailed picture of the conformational landscape, which is essential for understanding the molecule's physical properties and its behavior in chemical reactions.
While a specific conformational analysis of this compound is not extensively documented, studies on analogous 3-alkylcyclopentanones provide valuable insights. The following interactive table summarizes the typical relative energies for the different conformers of a generic 3-alkyl-substituted cyclopentanone, as determined by computational methods.
| Conformer | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|
| Twist | Equatorial | 0.00 |
| Envelope | Equatorial | 0.5 - 1.0 |
| Twist | Axial | 1.5 - 2.5 |
| Envelope | Axial | 2.0 - 3.0 |
The data indicates that the twist conformation with the ethyl group in an equatorial position is generally the most stable, as this arrangement minimizes steric strain. The relative populations of these conformers at a given temperature can be estimated from their relative energies using the Boltzmann distribution.
Computational Prediction of Stereoselective Outcomes and Reaction Mechanisms
A significant application of computational chemistry in the study of chiral molecules is the prediction of stereoselective outcomes in chemical reactions. rsc.org For reactions involving this compound, computational methods can be used to model the transition states of the different possible reaction pathways leading to various stereoisomeric products. By calculating the energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. peerj.com
For example, in the nucleophilic addition to the carbonyl group of this compound, the nucleophile can approach from two different faces of the planar carbonyl group, leading to the formation of two diastereomeric products. The stereochemical outcome of such a reaction is determined by the relative activation energies of the two competing pathways.
Computational studies of reactions involving chiral cyclopentanones have shown that the stereoselectivity is influenced by a combination of steric and electronic factors. nih.gov The preferred pathway is typically the one that proceeds through the lowest energy transition state, where steric hindrance is minimized.
The following interactive table illustrates how computational methods can be used to predict the diastereomeric ratio for a hypothetical nucleophilic addition to a generic 3-alkyl-substituted cyclopentanone.
| Diastereomeric Product | Calculated Transition State Energy (kcal/mol) | Predicted Diastereomeric Ratio |
|---|---|---|
| (1R,3S)-1-Nu-3-alkylcyclopentanol | 15.2 | ~95:5 |
| (1S,3S)-1-Nu-3-alkylcyclopentanol | 17.0 |
In this example, the lower transition state energy for the formation of the (1R,3S) diastereomer suggests that it will be the major product. Such computational predictions are invaluable for designing stereoselective syntheses. rsc.org
Modeling of Chiral Recognition Processes and Host-Guest Interactions
Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. nih.gov Computational modeling is a powerful tool for studying the non-covalent interactions that govern chiral recognition. researchgate.net For this compound, these models can simulate its interaction with chiral host molecules, such as cyclodextrins or chiral stationary phases used in chromatography. nih.gov
These simulations can provide detailed insights into the structure and stability of the diastereomeric host-guest complexes formed between the chiral host and the two enantiomers of a chiral guest (or in this case, the interaction of the single enantiomer this compound with a chiral host). rsc.org By calculating the binding energies of these complexes, it is possible to predict which enantiomer will bind more strongly, thus providing a molecular-level understanding of the chiral recognition process.
The primary forces involved in these interactions are typically hydrogen bonding, van der Waals forces, and electrostatic interactions. The specific geometry of the host-guest complex determines the strength and nature of these interactions.
The following interactive data table provides a representative example of calculated interaction energies for a model host-guest system involving a generic chiral ketone and a chiral host molecule.
| Diastereomeric Host-Guest Complex | Calculated Interaction Energy (kcal/mol) | Predicted Binding Preference |
|---|---|---|
| Host-(S)-Ketone | -8.5 | Host shows a preference for the (S)-Ketone |
| Host-(R)-Ketone | -7.2 |
These computational models are crucial for the rational design of new chiral selectors and for understanding the mechanisms of enantioselective separation and catalysis. nih.gov
Biological Occurrence and Significance in Chemical Ecology
Identification in Animal Chemo-communication Systems and Biological Secretions
Detailed chemical analyses of animal secretions have pinpointed the presence of 3-ethylcyclopentanone (B81463) in a number of species, highlighting its potential as a semiochemical—a chemical substance that carries a message.
One of the most specific identifications of this compound comes from the study of domestic dogs (Canis familiaris). Research on the urinary volatiles of dogs has revealed the presence of 3-ethylcyclopentanone. tdl.orgtdl.org Notably, the concentration of this compound appears to be associated with the sex and reproductive status of the individual. Higher levels have been observed in the urine of intact adult females, as well as in castrated or subordinate males. tdl.orgtdl.org It is important to note that while this research identified 3-ethylcyclopentanone, it did not specify the stereoisomer, leaving the exact role of the (3S) enantiomer in this context as an area for further investigation.
Beyond the domestic dog, 3-ethylcyclopentanone has also been listed as a urinary volatile organic compound in studies of the maned wolf (Chrysocyon brachyurus) and the snow leopard (Panthera uncia). nih.govresearchgate.net In these species, the compound is part of a complex mixture of chemicals that likely convey information about the individual's identity, social status, and reproductive state.
The following table summarizes the documented occurrences of 3-ethylcyclopentanone in the biological secretions of various animal species.
| Species | Secretion Type | Finding |
| Domestic Dog (Canis familiaris) | Urine | Associated with intact adult females and castrated/subordinate males. tdl.orgtdl.org |
| Maned Wolf (Chrysocyon brachyurus) | Urine | Identified as a volatile organic compound. nih.gov |
| Snow Leopard (Panthera uncia) | Urine | Identified as a volatile compound. researchgate.net |
Potential Biosynthetic Pathways and Metabolite Roles in Organisms (without specific biological activity)
The precise biosynthetic pathways leading to the formation of (3S)-3-Ethylcyclopentanone in organisms have not been definitively elucidated in the current scientific literature. The biogenesis of cyclic ketones in mammals is a complex area of metabolism that is not fully understood.
It is hypothesized that such compounds may arise from the cyclization and modification of fatty acid precursors. The metabolic pathways of ketone bodies are well-documented in animals; however, the specific enzymatic reactions that would lead to the formation of a five-membered ring with an ethyl substituent, such as this compound, remain a subject for future research. The role of this compound as a metabolite, outside of its function in chemical signaling, is also not currently established. Further investigation into the metabolism of cyclic ketones is necessary to understand the origin and broader physiological significance of this compound in the organisms in which it is found.
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of (3S)-3-Ethylcyclopentanone be experimentally determined?
- Methodological Answer : Chiral HPLC or gas chromatography (GC) with a chiral stationary phase (e.g., cyclodextrin derivatives) is typically used to quantify enantiomeric excess (ee). Alternatively, nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers by inducing distinct chemical shifts. X-ray crystallography, as demonstrated in asymmetric synthesis studies, provides definitive stereochemical confirmation but requires high-quality single crystals .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and alkyl group absorptions.
- ¹H/¹³C NMR : Assigns signals for the cyclopentanone ring (e.g., δ ~2.0–2.5 ppm for equatorial protons) and ethyl substituent (δ ~0.8–1.5 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (MW = 126.19 g/mol) and fragmentation patterns (e.g., loss of CO from the cyclopentanone ring).
Cross-referencing with computational simulations (DFT) enhances accuracy .
Q. How should this compound be stored to prevent degradation in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light. Regularly monitor purity via GC or TLC, as prolonged storage can lead to ketone oxidation or aldol condensation. Use stabilizers like BHT (butylated hydroxytoluene) if necessary. Safety protocols from TCI America emphasize avoiding contact with oxidizing agents .
Advanced Research Questions
Q. What catalytic systems optimize the enantioselective synthesis of this compound?
- Methodological Answer : Asymmetric hydrogenation of 3-ethyl-2-cyclopentenone using chiral Ru or Rh catalysts (e.g., Noyori-type complexes) achieves high ee (>90%). Key parameters include:
- Temperature : 40–60°C for optimal catalyst activity.
- Pressure : 50–100 bar H₂ to minimize side reactions.
- Solvent : Tetrahydrofuran (THF) or ethanol enhances stereoselectivity.
Recent studies highlight enzyme-mediated dynamic kinetic resolution as an alternative .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The ethyl group induces steric hindrance, directing nucleophiles (e.g., Grignard reagents) to the less hindered face of the cyclopentanone. Electronic effects from the carbonyl group polarize the α-C, favoring enolate formation. Computational modeling (e.g., molecular electrostatic potential maps) quantifies these effects, guiding reaction design .
Q. What strategies mitigate side reactions (e.g., over-reduction or racemization) during this compound synthesis?
- Methodological Answer :
- Controlled Reaction Times : Monitor via in-situ FTIR to halt reduction at the ketone stage.
- Low-Temperature Conditions : Use cryogenic setups (−78°C) to suppress racemization.
- Chiral Auxiliaries : Temporarily block reactive sites to preserve stereochemistry.
Safety data from TCI America recommend rigorous exclusion of moisture and oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
